4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene
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Overview
Description
4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two bromine atoms at the 4 and 7 positions, a tert-butyl group at the 2 position, and a methoxy group at the 1 position on the naphthalene ring. These substitutions confer unique chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene typically involves the bromination of a naphthalene derivative. One common method is the bromination of 2-(tert-butyl)-1-methoxynaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Major Products Formed
Substitution: Formation of 4,7-dimethoxy-2-(tert-butyl)-1-methoxynaphthalene.
Oxidation: Formation of 4,7-dibromo-2-(tert-butyl)-1-naphthaldehyde.
Reduction: Formation of 2-(tert-butyl)-1-methoxynaphthalene.
Scientific Research Applications
4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of novel organic dyes and pigments.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another dibromo-substituted compound used in the synthesis of organic dyes and electronic materials.
4,7-Dibromo-2,1,3-benzoselenadiazole: Similar in structure but contains selenium, used in photovoltaic applications.
4,7-Dibromo-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole: Used in the synthesis of conjugated polymers for electronic applications.
Uniqueness
4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene is unique due to the presence of the tert-butyl and methoxy groups, which confer distinct steric and electronic properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H16Br2O |
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Molecular Weight |
372.09 g/mol |
IUPAC Name |
4,7-dibromo-2-tert-butyl-1-methoxynaphthalene |
InChI |
InChI=1S/C15H16Br2O/c1-15(2,3)12-8-13(17)10-6-5-9(16)7-11(10)14(12)18-4/h5-8H,1-4H3 |
InChI Key |
IEQPTXKVSMJDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=CC(=CC2=C1OC)Br)Br |
Origin of Product |
United States |
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